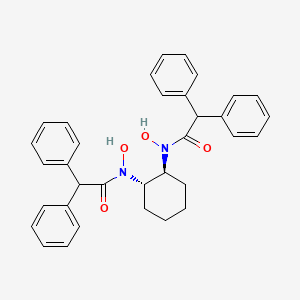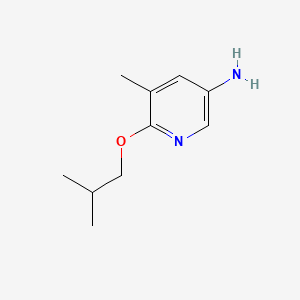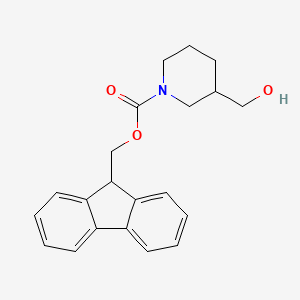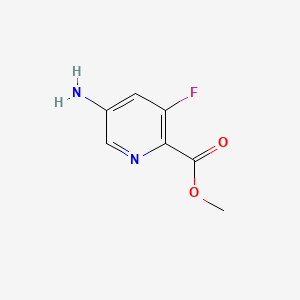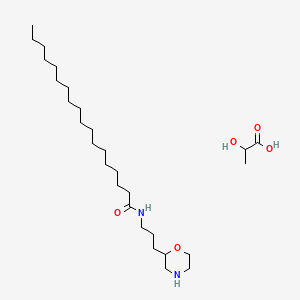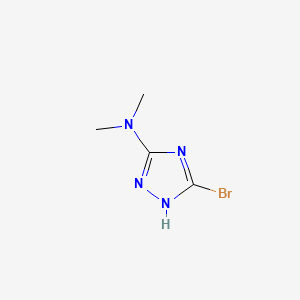
5-Bromo-3,4-difluoro-2-(isopropylamino)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-3,4-difluoro-2-(isopropylamino)aniline” is a chemical compound with the molecular formula C9H11BrF2N2. It has a molecular weight of 265.1 . The compound is characterized by the presence of bromine, fluorine, and an isopropylamino group attached to an aniline .
Molecular Structure Analysis
The molecular structure of “5-Bromo-3,4-difluoro-2-(isopropylamino)aniline” consists of a benzene ring substituted with bromine and fluorine atoms, and an isopropylamino group . The presence of these substituents can significantly influence the chemical properties of the compound .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Homogeneous Synthesis : 5-Bromo-3,4-difluoro-2-(isopropylamino)aniline is used in the continuous, homogeneous, and high-selective mono-bromination of 3-methylanisole to synthesize black fluorane dye, a crucial component in thermal papers. The process utilizes a modular microreaction system, offering superior control over byproducts and achieving high conversion rates at short residence times and mild temperatures (Xie et al., 2020).
Radiosynthesis : The compound plays a role in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, achieved through a palladium-catalyzed reaction. This process is pivotal in generating compounds used for PET imaging and other nuclear medicine applications (Pauton et al., 2019).
Photocatalysis and Synthesis Enhancement
Visible-Light-Promoted Synthesis : The compound is involved in visible-light-promoted tandem difluoroalkylation-amidation, leading to the efficient synthesis of 3,3-difluoro-2-oxindole. This method highlights its significance in drug discovery and development due to its broad substrate tolerance and mild reaction conditions (Yu et al., 2017).
Photocatalysis : It's used in the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes, a process facilitated by blue LED irradiation and photocatalysis. The high efficiency of this method allows for the installation of amino and fluoroalkyl moieties, making the compound a valuable asset in the synthesis of functional molecules (Kong et al., 2017).
Spectroscopy and Structural Analysis
- Spectroscopic Analysis : 5-Bromo-3,4-difluoro-2-(isopropylamino)aniline is examined through FTIR and FTRaman spectroscopic techniques. These analyses are essential for understanding the compound's molecular geometry, vibrational frequencies, and the influence of its functional groups on the overall structure (Ramalingam et al., 2010).
Synthesis of Functional Molecules
- Fluoroalkylation of Anilines : The compound is instrumental in the fluoroalkylation of anilines, a method that provides access to various 1, 1, 2, 2-tetrafluoroethylated reagents. These reagents are crucial for further modifications in the synthesis of functional molecules, demonstrating the compound's versatility in chemical synthesis (Kong et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-3,4-difluoro-2-N-propan-2-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2/c1-4(2)14-9-6(13)3-5(10)7(11)8(9)12/h3-4,14H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOOLEKKWFESTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=C(C=C1N)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742832 |
Source


|
| Record name | 5-Bromo-3,4-difluoro-N~2~-(propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-difluoro-2-(isopropylamino)aniline | |
CAS RN |
1365271-32-4 |
Source


|
| Record name | 1,2-Benzenediamine, 5-bromo-3,4-difluoro-N2-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,4-difluoro-N~2~-(propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


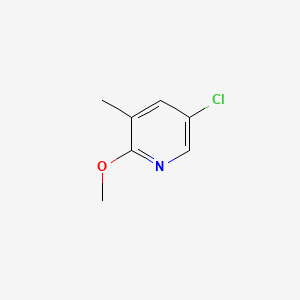
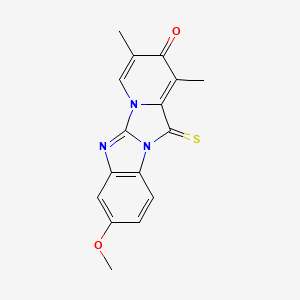

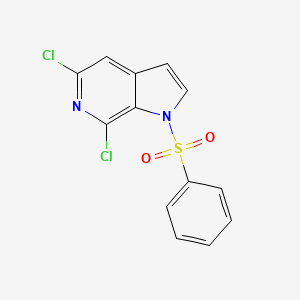
![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)
